

A Technical Guide to the Unique Cryolite Deposits of Ivigtut, Greenland

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisodium hexafluoroaluminate*

Cat. No.: B083025

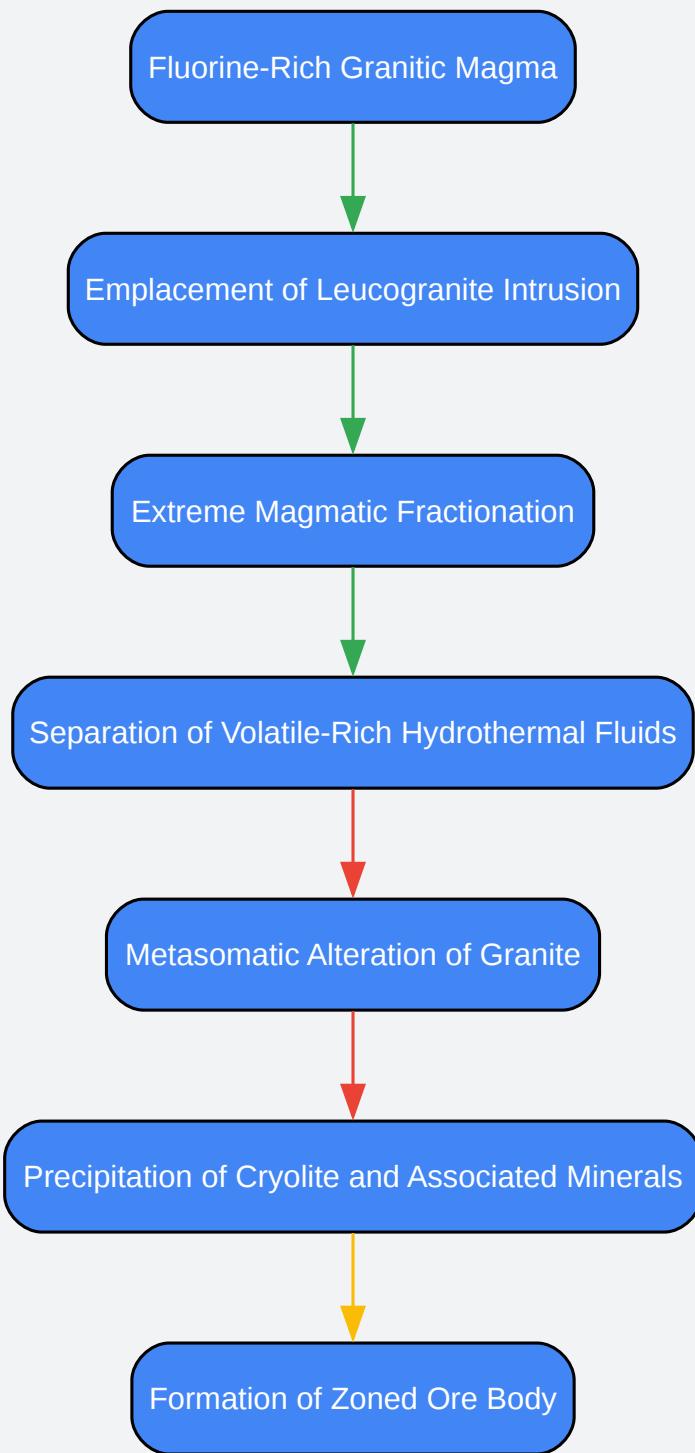
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the geology, history, and scientific analysis of the world-renowned natural cryolite deposits in Ivigtut, Greenland. This singular deposit was, for over a century, the only place where cryolite was commercially extracted, playing a pivotal role in the industrial production of aluminum.^{[1][2][3]} This document provides a comprehensive overview of the deposit's formation, composition, and the analytical techniques used to characterize its unique mineralogy.

Geological Setting and Formation

The Ivigtut cryolite deposit is a remarkable example of a zoned mineralized body emplaced within a mid-Proterozoic leucogranite intrusion, dated to approximately 1222 ± 25 million years ago.^[4] This intrusion is part of the Gardar Province in South Greenland. The deposit itself is believed to have formed from a volatile-rich residual magma that underwent extreme fractionation.


The main body of the deposit exhibits a distinct zonation, broadly categorized as:

- Siderite-Cryolite Zone: The upper and most extensively mined part of the deposit, consisting primarily of cryolite with significant amounts of siderite, along with fluorite, quartz, and various sulfides.^{[1][4][5]}

- Pure Cryolite Zone: A significant body of pure, white cryolite was found intercalated between the siderite-cryolite and fluorite-cryolite zones.[6]
- Fluorite-Cryolite Zone: Characterized by a higher concentration of fluorite mixed with cryolite. [1]
- Fluorite-Topaz Unit: Located beneath the fluorite-cryolite zone.[1]
- Siderite-Quartz Zone: A large unit underlying the main cryolite-bearing zones.[1][4]

The formation is thought to have involved the interaction of highly saline, fluorine-rich hydrothermal fluids with the granitic host rock.[7] Fluid inclusion studies suggest that the cryolite and associated minerals crystallized from dense hydrothermal solutions at temperatures ranging from 200°C to over 550°C.[8]

Geological Formation of the Ivigtut Cryolite Deposit

[Click to download full resolution via product page](#)*Geological formation sequence of the Ivigtut deposit.*

Quantitative Data

The Ivigtut mine was a significant source of cryolite for over a century. The following tables summarize the available quantitative data on production and the composition of the ore.

Production Data (1858 - 1987)	Value	Unit
Total Crude Ore Shipped	3,722,510	Tons
Crude Ore Processed in Copenhagen	2,378,780	Tons
Cryolite Concentrate Produced	1,401,750	Tons
Total Recorded Cryolite Production	3.8	Million Tons

Table 1: Historical Production Data for the Ivigtut Cryolite Mine.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Average Composition of the Quarried Ore	Percentage (%)
Cryolite	~58%
Siderite	~25%
Fluorite	~8%
Quartz	~8%
Sulfides (mainly sphalerite and galena)	~2%

Table 2: Estimated Average Mineral Composition of the Cryolite Ore from the Upper Part of the Ivigtut Deposit.[\[4\]](#)

Chemical Analysis of Siderite from Ivigtut	Weight Percentage (%)
FeO	54.170 - 56.19
Fe ₂ O ₃	4.0 - 4.810
MnO	2.349 - 2.88
CO ₂	36.619 - 38.29
SiO ₂	0.353
Al ₂ O ₃	0.474
SnO ₂	0.292
MgO	0.139 - 0.15
CaO	0.07 - 0.119
Na ₂ O	0.360

Table 3: Chemical Composition of Siderite Found within the Cryolite Deposit.[\[4\]](#)

Chemical Analysis of Stalactitic Fluorite from Ivigtut	Weight Percentage (%)
Ca	47.72
F	47.81
Na	1.42
H ₂ O	1.49
Al	0.79
Mg	0.18

Table 4: Chemical Composition of a Stalactitic Variety of Fluorite from the Deposit.[\[4\]](#)

Lithium Content in Different Cryolite Ore Types	Average Li (ppm)	Min. Li (ppm)	Max. Li (ppm)
Siderite-Cryolite	92	19	224
Cryolite with Cryolithionite	81	-	-
Black Cryolite with Red-Brown Fluorite (no Cryolithionite)	185	-	-

Table 5: Lithium Concentrations in Various Cryolite Samples from the Ivigtut Deposit.[\[6\]](#)

Experimental Protocols

Detailed experimental protocols for the analysis of Ivigtut cryolite are not extensively published in the readily available literature. However, the cited research mentions several analytical techniques that provide insight into the methodologies used.

3.1. Fluid Inclusion Analysis

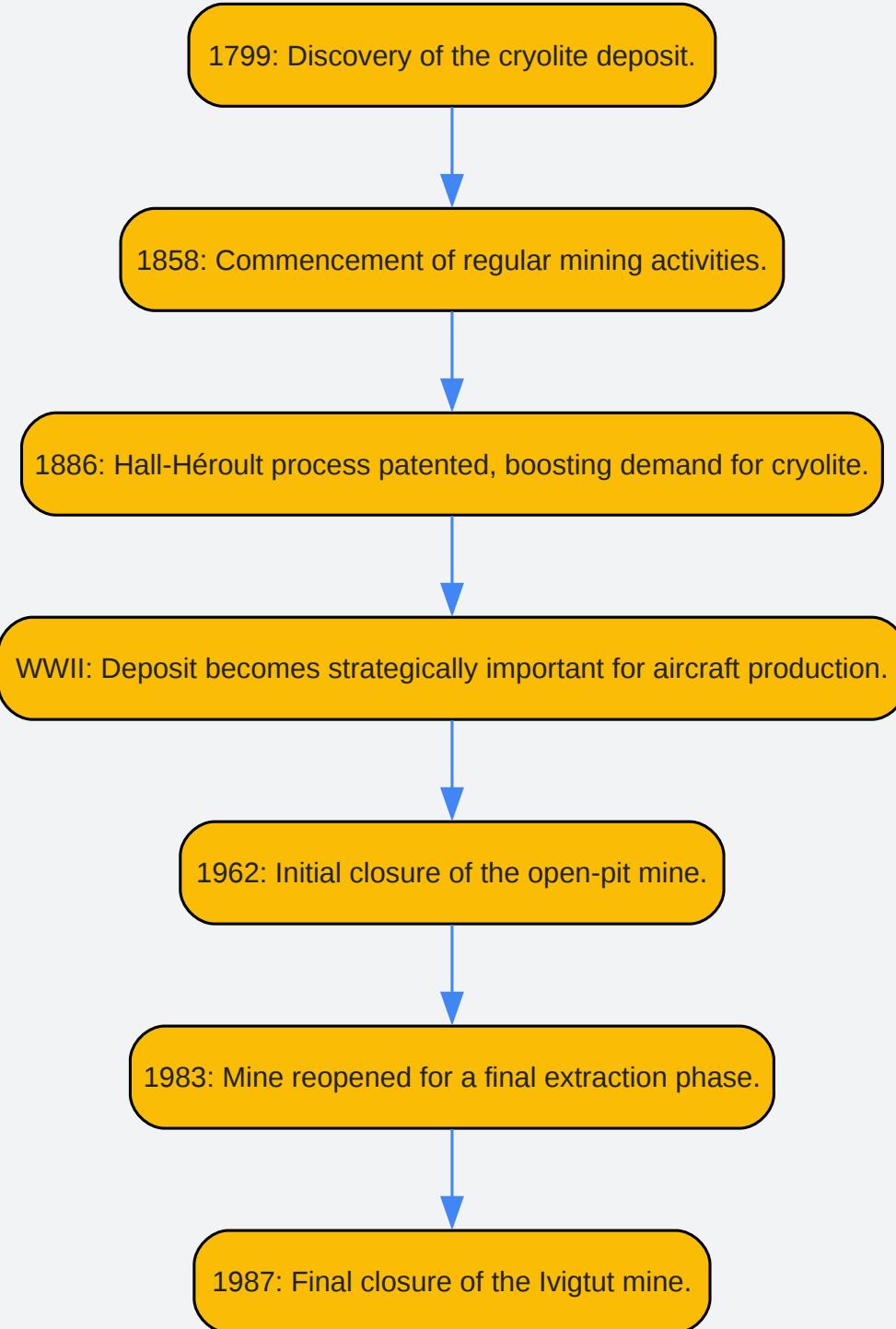
To understand the conditions of mineral formation, fluid inclusions trapped within cryolite, quartz, fluorite, and siderite were studied.[\[7\]](#)

- Methodology:
 - Microthermometry: This technique involves heating and freezing the mineral samples on a specialized microscope stage to observe the phase changes of the trapped fluids. The temperatures of these phase transitions (e.g., melting of ice, homogenization of liquid and vapor) provide information about the salinity and density of the fluids. For the Ivigtut samples, melting temperatures of aqueous-carbonic inclusions ranged from -23 to -15 °C, and for saline-aqueous inclusions from -15 to -10 °C.[\[7\]](#) Most inclusions homogenized into a liquid phase between 110 and 150 °C.[\[7\]](#)
 - Stable Isotope Analysis: The isotopic compositions of hydrogen (δD) and oxygen ($\delta^{18}O$) in the water, and carbon ($\delta^{13}C$) in CO_2 within the fluid inclusions were measured.[\[7\]](#) This is

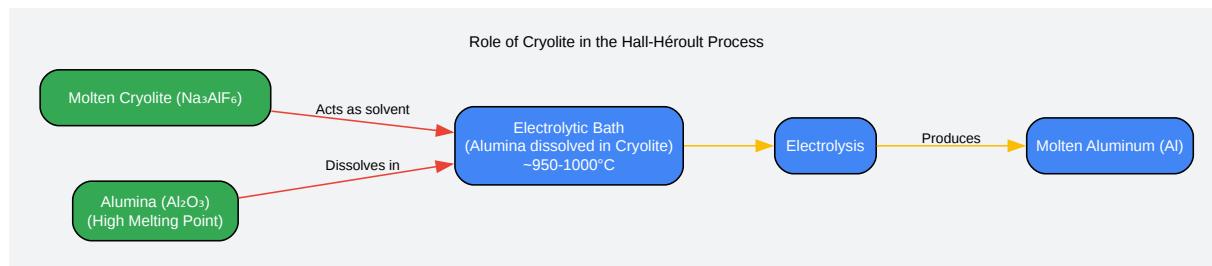
typically done using a mass spectrometer after extracting the fluids by crushing the mineral samples under vacuum. The isotopic ratios provide clues about the origin of the fluids.

- Ion Chromatography: The chemical composition of the dissolved salts in the fluid inclusions was determined using ion chromatography.^[7] This method separates and quantifies different ions (e.g., Na^+ , Cl^- , F^- , Br^-) from the extracted fluid.

3.2. Trace Element Analysis


The concentration of trace elements, such as lithium, in different varieties of cryolite was determined to understand geochemical processes within the deposit.

- Methodology:
 - Atomic Absorption Spectrophotometry (AAS): This technique was used to measure the lithium content in cryolite samples.^[6] The process involves dissolving the mineral sample in a suitable acid and then introducing the solution into the AAS instrument. The instrument measures the absorption of light by the lithium atoms, which is proportional to their concentration.


Historical Timeline and Significance

The Ivigtut cryolite deposit has a rich history, from its discovery to its crucial role in the aluminum industry.

Historical Timeline of the Ivigtut Cryolite Mine

[Click to download full resolution via product page](#)*Key milestones in the history of the Ivigtut mine.*

The primary significance of cryolite lies in its application in the Hall-Héroult process for aluminum production. Molten cryolite serves as a solvent for alumina (Al_2O_3), drastically reducing its melting point from over 2000°C to around $950\text{-}1000^\circ\text{C}$. This makes the electrolytic extraction of aluminum economically feasible.

[Click to download full resolution via product page](#)

The function of cryolite in aluminum extraction.

With the depletion of the Ivigtut deposit and the advent of synthetic cryolite production, the era of natural cryolite mining came to an end. However, the unique geological and historical significance of this Greenlandic deposit continues to be a subject of scientific interest. The remaining mineral wealth of the Ivigtut area, including rare earth elements, is a focus of ongoing exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Eclipse Metals to acquire unique historical cryolite mine in Greenland - International Mining [im-mining.com]
- 2. wcsecure.weblink.com.au [wcsecure.weblink.com.au]
- 3. mindat.org [mindat.org]
- 4. data.geus.dk [data.geus.dk]
- 5. 2dgv.dk [2dgv.dk]
- 6. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Unique Cryolite Deposits of Ivigtut, Greenland]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083025#natural-cryolite-deposits-in-greenland>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com